molecular formula C9H10N2O3S2 B2715613 4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide CAS No. 2413877-33-3

4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide

Cat. No.: B2715613
CAS No.: 2413877-33-3
M. Wt: 258.31
InChI Key: HSJPFKAFARFXJQ-UHFFFAOYSA-N
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Description

4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide is a heterocyclic compound that belongs to the class of benzothiazepines These compounds are characterized by a seven-membered ring containing both sulfur and nitrogen atoms The presence of the sulfonamide group adds to its chemical versatility and potential biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of aminobenzenethiols with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate cyclization, resulting in the formation of the benzothiazepine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids, sulfonyl chlorides.

    Reduction: Amines.

    Substitution: Various sulfonamide derivatives.

Scientific Research Applications

4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, such as cancer and cardiovascular disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may act as a calcium channel blocker, interfering with calcium ion transport and affecting cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonyl chloride
  • 4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonic acid

Uniqueness

4-Oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

4-oxo-3,5-dihydro-2H-1,5-benzothiazepine-7-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3S2/c10-16(13,14)6-1-2-8-7(5-6)11-9(12)3-4-15-8/h1-2,5H,3-4H2,(H,11,12)(H2,10,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSJPFKAFARFXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C(C=C(C=C2)S(=O)(=O)N)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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